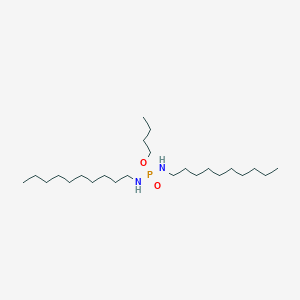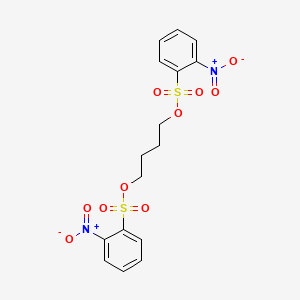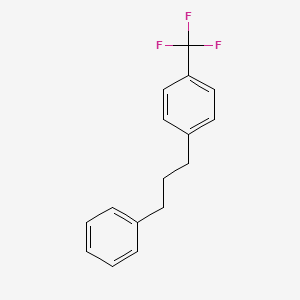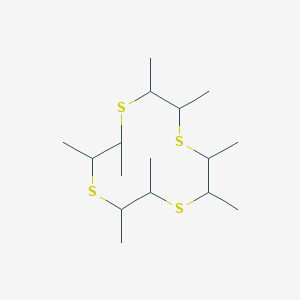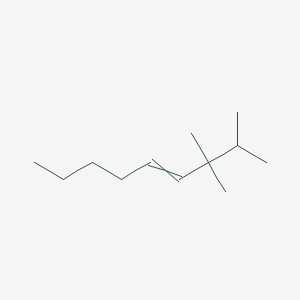
4-Nonene, 2,3,3-trimethyl-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nonene, 2,3,3-trimethyl-, (Z)- is an organic compound with the molecular formula C12H24. It is a type of nonene, which is an alkene with a nine-carbon chain and one double bond. The (Z)- configuration indicates that the highest priority substituents on each carbon of the double bond are on the same side, giving it a specific geometric structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonene, 2,3,3-trimethyl-, (Z)- can be achieved through various organic reactions. One common method involves the alkylation of isobutene with 1-octene under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or a solid acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Nonene, 2,3,3-trimethyl-, (Z)- may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-Nonene, 2,3,3-trimethyl-, (Z)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Formation of 2,3,3-trimethyl-4-nonanol, 2,3,3-trimethyl-4-nonanal, or 2,3,3-trimethyl-4-nonanoic acid.
Reduction: Formation of 2,3,3-trimethylnonane.
Substitution: Formation of halogenated derivatives such as 2,3,3-trimethyl-4-nonyl chloride or bromide.
Aplicaciones Científicas De Investigación
4-Nonene, 2,3,3-trimethyl-, (Z)- has various applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Research on its biological activity and potential as a bioactive compound.
Medicine: Investigations into its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mecanismo De Acción
The mechanism of action of 4-Nonene, 2,3,3-trimethyl-, (Z)- involves its interaction with molecular targets through its double bond. The (Z)- configuration allows for specific interactions with enzymes and receptors, influencing its reactivity and biological activity. The pathways involved may include binding to active sites on enzymes or receptors, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
4-Nonene, 2,3,3-trimethyl-, (E)-: The (E)- isomer has a different geometric configuration, with the highest priority substituents on opposite sides of the double bond.
2,3,3-Trimethyl-4-nonane: A saturated hydrocarbon with similar carbon skeleton but without the double bond.
2,3,3-Trimethyl-4-nonanol: An alcohol derivative of the compound.
Uniqueness
4-Nonene, 2,3,3-trimethyl-, (Z)- is unique due to its specific (Z)- configuration, which influences its chemical reactivity and interactions with biological targets. This geometric arrangement can lead to different physical and chemical properties compared to its (E)- isomer and other similar compounds.
Propiedades
Número CAS |
63830-68-2 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
2,3,3-trimethylnon-4-ene |
InChI |
InChI=1S/C12H24/c1-6-7-8-9-10-12(4,5)11(2)3/h9-11H,6-8H2,1-5H3 |
Clave InChI |
PHLRMLKPHZLDKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC(C)(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



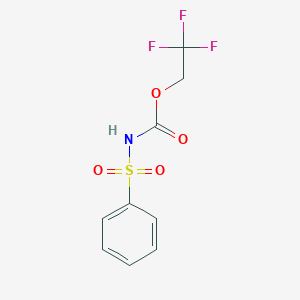
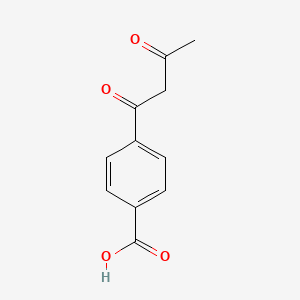
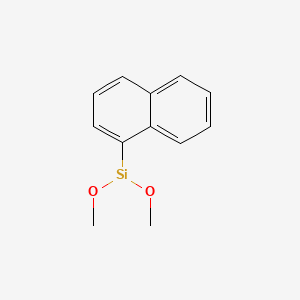


![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
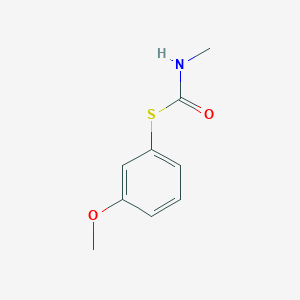
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
